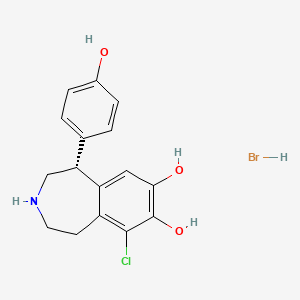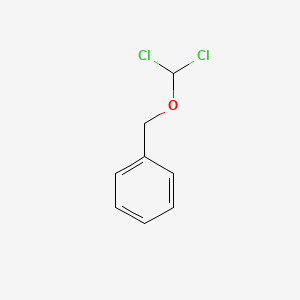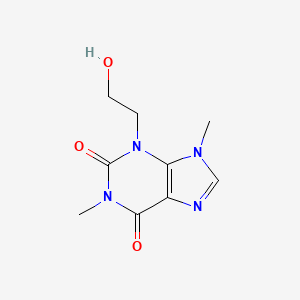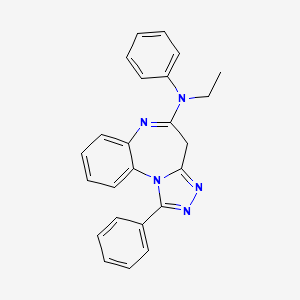
(+-)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique benzoxazinone structure
Métodos De Preparación
The synthesis of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenol with 2-thiophenecarboxylic acid chloride under basic conditions to form the intermediate, which is then cyclized to produce the final benzoxazinone structure. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, especially under acidic or basic conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparación Con Compuestos Similares
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazinone derivatives, such as:
7-Methyl-3-(2-thienylcarbonyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzoxazinone core.
7,8-Dichloro-4-oxo-6-(2-thienylcarbonyl)-4H-chromene-2-carboxylic acid: Contains additional chlorine atoms and a carboxylic acid group, leading to different chemical properties.
The uniqueness of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its specific substitution pattern and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
123172-54-3 |
|---|---|
Fórmula molecular |
C15H13NO3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-(thiophene-2-carbonyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-9-15(18)16(2)11-6-5-10(8-12(11)19-9)14(17)13-4-3-7-20-13/h3-9H,1-2H3 |
Clave InChI |
WXYNOWBYYNYICR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)










